Home > Products > Screening Compounds P44288 > 4-[4-(butylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine
4-[4-(butylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine -

4-[4-(butylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine

Catalog Number: EVT-4614945
CAS Number:
Molecular Formula: C17H29N5O2S
Molecular Weight: 367.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)

Compound Description: Dasatinib (2), also known as BMS-354825, is a potent pan-Src kinase inhibitor. It exhibits nanomolar to subnanomolar potencies in both biochemical and cellular assays. Dasatinib has demonstrated oral efficacy in preclinical models of inflammation and arthritis, leading to its investigation in clinical trials for chronic myelogenous leukemia [].

Relevance: Dasatinib, like the target compound 4-[4-(butylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine, contains a central pyrimidine ring substituted with a piperazine moiety. The presence of this shared structural motif suggests potential similarities in their binding affinities and pharmacological activities, even though they target different protein classes. The variations in substituents on the pyrimidine and piperazine rings likely contribute to their distinct pharmacological profiles [].

2[[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol

Compound Description: This compound represents a class of molecules studied for their potential therapeutic applications. The synthesis and characterization of this compound, incorporating carbon-14 and carbon-13 isotopes, have been described [].

Relevance: This compound shares a significant structural similarity with 4-[4-(butylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine: both feature a pyrimidine ring substituted with both piperazine and pyrrolidine rings. This common structural framework suggests potential overlapping physicochemical properties and potential for similar interactions with biological targets, despite differences in other substituents [].

5‐Fluoro‐2‐[4‐[(2‐phenyl‐1H‐imidazol‐5‐yl)methyl]‐1 piperazinyl]pyrimidine

Compound Description: This compound is a mechanism-based inactivator (MBI) of both CYP2D6 and CYP3A4, enzymes crucial for drug metabolism in humans. It exhibits potent, time-dependent, and NADPH-dependent inhibition of these enzymes [].

Relevance: Although structurally distinct from 4-[4-(butylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine, this compound shares the key structural element of a piperazine ring. This commonality, despite differences in other moieties, suggests potential for similar pharmacological activities or metabolic pathways. The presence of a piperazine ring in both compounds, often implicated in interactions with biological targets, highlights its importance in medicinal chemistry [].

6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045)

Compound Description: GSK588045 is a potent 5-HT(1A/B/D) receptor antagonist with a high degree of selectivity over hERG potassium channels. It displays favorable pharmacokinetics and robust activity in rodent models of anxiety and depression. Its promising preclinical profile led to its development as a potential clinical candidate for treating mood disorders [].

Relevance: Both GSK588045 and 4-[4-(butylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine contain a piperazine ring as a central structural element. This shared feature suggests that both compounds may interact with biological targets in a similar fashion, despite their different overall structures and intended therapeutic applications [].

4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine monohydrate hydrochloride (MCI-225)

Compound Description: MCI-225 is a novel antidepressant with a unique pharmacological profile. It acts as a selective norepinephrine reuptake inhibitor and a 5-HT3 receptor antagonist. MCI-225 demonstrates potent antidepressant-like effects in various preclinical models and has a lower propensity for certain side effects compared to traditional antidepressants [].

Relevance: The structural similarity between MCI-225 and 4-[4-(butylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine lies in the presence of a piperazine ring directly attached to a heterocyclic core. While the core structures differ (thieno[2,3-d]pyrimidine for MCI-225 and pyrimidine for the target compound), the shared piperazine substitution suggests potential similarities in their binding modes and interactions with biological targets, potentially influencing their pharmacological profiles [].

Ethyl 2-methyl-6-(propan-2-ylamino)-4-sulfanylidene-3H,11H-pyrimido[1,6-c]quinazoline-1-carboxylate

Compound Description: This compound is a complex heterocycle characterized by a substituted pyrimidine ring fused with both a benzene and a thioxopyrimidine ring [].

Relevance: While this compound differs significantly in overall structure from 4-[4-(butylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine, both share the presence of a pyrimidine ring as a core structural element. Understanding the structure-activity relationship of similar compounds, especially regarding the role of the pyrimidine ring, could provide insights into the potential biological activities of the target compound [].

3-[4-(2-Ethoxy-2-phenylethyl)-1-piperazinyl]-2-methyl-1-phenyl-1-propanone (Eprazinone) dihydrochloride

Compound Description: Eprazinone dihydrochloride is a compound with a confirmed crystal structure, providing insights into its conformation and potential interactions with biological targets. It features a piperazine ring in a chair conformation [].

Relevance: Eprazinone, similar to 4-[4-(butylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine, contains a piperazine ring. Although their overall structures differ, the presence of this common pharmacophore suggests that understanding the binding interactions and conformational preferences of the piperazine ring in Eprazinone could offer valuable insights into the potential behavior of the target compound in biological systems [].

2-Amino-1,4-dihydro-4-(2-[-4[4-(2-methoxyphenyl)-1-piperazinyl]- butylsulfinyl]phenyl)-6-methyl-5-nitro-3-pyridine carboxylic acid methyl ester (XB513)

Compound Description: XB513 is a unique chemical entity designed to act as both a calcium agonist and an alpha-1 adrenergic receptor antagonist. It exhibits promising activity in preclinical models of congestive heart failure, demonstrating its potential as a novel therapeutic agent [].

Relevance: While XB513 and 4-[4-(butylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine differ in their core structures, they both share a piperazine ring with a butylsulfonyl substituent. This shared structural feature, even within different chemical contexts, highlights its potential significance in medicinal chemistry and might contribute to shared or distinct pharmacological activities [].

Properties

Product Name

4-[4-(butylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine

IUPAC Name

4-(4-butylsulfonylpiperazin-1-yl)-2-methyl-6-pyrrolidin-1-ylpyrimidine

Molecular Formula

C17H29N5O2S

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C17H29N5O2S/c1-3-4-13-25(23,24)22-11-9-21(10-12-22)17-14-16(18-15(2)19-17)20-7-5-6-8-20/h14H,3-13H2,1-2H3

InChI Key

YQMRLTOSJJZXDE-UHFFFAOYSA-N

SMILES

CCCCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3CCCC3)C

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3CCCC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.